molecular formula C20H23ClN2O B129782 11-Hydroxy-N-methyldesloratadine CAS No. 38089-93-9

11-Hydroxy-N-methyldesloratadine

Cat. No. B129782
CAS RN: 38089-93-9
M. Wt: 342.9 g/mol
InChI Key: HSLLZISLOQPUNP-UHFFFAOYSA-N
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Description

Heteroaromatic Annulation Studies

The research on 10,11-dihydro-11-[bis(methylthio)methylene]dibenzoxepin-10-one demonstrates its potential as a versatile synthon for creating a range of heterocyclic compounds. The study explores the regiospecific annulation with various five- and six-membered heterocycles, which is a significant contribution to the field of heterocyclic chemistry. The cyclocondensation with heterobinucleophiles such as hydrazine, hydroxylamine, and others, leads to the formation of novel dibenzoxepino[4,5]-fused heterocycles. This process could be relevant for the synthesis of compounds like 11-Hydroxy-N-methyldesloratadine, as it provides a method for constructing complex molecular frameworks that are often found in pharmacologically active molecules .

Synthesis of Carbon-11-meta-hydroxyephedrine

The synthesis of Carbon-11-meta-hydroxyephedrine is another example of the application of N-methylation, a reaction that could be pertinent to the synthesis of 11-Hydroxy-N-methyldesloratadine. The study describes the synthesis of a radiotracer intended for heart neuronal imaging, which involves direct N-methylation of metaraminol. The process yields a high specific activity product, which is crucial for the tracer's effectiveness in medical imaging. The biodistribution and metabolic studies indicate the tracer's stability and suitability for clinical use, which could provide insights into the metabolic stability of similar compounds .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 11-Hydroxy-N-methyldesloratadine, the methodologies and findings from these studies could be extrapolated to understand the molecular structure of related compounds. The annulation techniques and N-methylation reactions are fundamental in constructing complex molecules, which would be essential in analyzing the molecular structure of 11-Hydroxy-N-methyldesloratadine.

Chemical Reactions Analysis

The chemical reactions detailed in the papers, such as cyclocondensation and N-methylation, are critical for the synthesis of various pharmaceutical agents. These reactions are likely to be involved in the synthesis of 11-Hydroxy-N-methyldesloratadine, as they provide the means to introduce specific functional groups and structural motifs into the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of 11-Hydroxy-N-methyldesloratadine would be influenced by its molecular structure, which can be deduced from the types of reactions used in its synthesis. For instance, the presence of heterocycles and the specific arrangement of functional groups would affect the compound's solubility, stability, and reactivity. The high specific activity and purity achieved in the synthesis of Carbon-11-meta-hydroxyephedrine suggest that similar synthetic approaches could yield 11-Hydroxy-N-methyldesloratadine with desirable physical and chemical properties for potential therapeutic use .

Scientific Research Applications

  • Neuronal Imaging and Cardiovascular Applications :

    • Carbon-11-meta-hydroxyephedrine, synthesized by N-methylation, is used for mapping sympathetic nerves of the heart, showing promise as a clinical agent for neuronal imaging of the heart (Rosenspire et al., 1990).
  • Cancer Research and Imaging :

    • 4′-[methyl-11C]thiothymidine (11C-4DST) is explored for tumor imaging due to its rapid incorporation into DNA, indicating potential use in cancer diagnostics (Toyohara et al., 2012).
    • Evaluation of 4'-[methyl-14C]thiothymidine for in vivo DNA synthesis imaging has also been conducted, adding to the potential of these compounds in cancer research (Toyohara et al., 2006).
  • Pharmacokinetics and Drug Interaction Studies :

    • Studies on the metabolism of Desloratadine, including its interaction with cytochrome P450 and UDP-glucuronosyltransferase, provide insight into drug interactions and metabolic pathways (Kazmi et al., 2015).
  • Neurological Applications :

    • The use of 11C-GMOM, a methylguanidine derivative, for quantifying N-methyl-d-aspartate (NMDA) receptor binding in humans is another significant application in neurological research (van der Aart et al., 2017).
  • Radiopharmaceutical Development and Dosimetry :

    • Research on whole-body radiation dosimetry of similar compounds, like 11C-raclopride, informs the safe use of these agents in medical imaging (Slifstein et al., 2006).
  • Epigenetic Research :

    • Studies exploring the role of DNA methylation in the regulation of enzymes like 11 beta-hydroxysteroid dehydrogenase type 2 are significant in understanding epigenetic mechanisms in health and disease (Alikhani-Koopaei et al., 2004).

properties

IUPAC Name

13-chloro-2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c1-23-11-8-16(9-12-23)20(24)18-7-6-17(21)13-15(18)5-4-14-3-2-10-22-19(14)20/h2-3,6-7,10,13,16,24H,4-5,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLLZISLOQPUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301119015
Record name 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Hydroxy-N-methyldesloratadine

CAS RN

38089-93-9
Record name 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38089-93-9
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Record name 11-Hydroxy-N-methyldesloratadine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro-11-(1-methyl-piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol
Source European Chemicals Agency (ECHA)
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Record name 11-HYDROXY-N-METHYLDESLORATADINE
Source FDA Global Substance Registration System (GSRS)
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